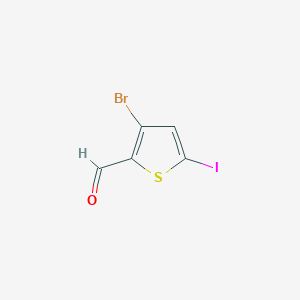

3-Bromo-5-iodothiophene-2-carbaldehyde

Description

BenchChem offers high-quality 3-Bromo-5-iodothiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-iodothiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H2BrIOS |

|---|---|

Molecular Weight |

316.94 g/mol |

IUPAC Name |

3-bromo-5-iodothiophene-2-carbaldehyde |

InChI |

InChI=1S/C5H2BrIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H |

InChI Key |

BJQLWDBWQMPKTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)C=O)I |

Origin of Product |

United States |

Overview of Halogenated Thiophene 2 Carbaldehydes in Contemporary Organic Synthesis

Contextualization within Thiophene (B33073) Heterocyclic Chemistry

Thiophene is an aromatic heterocyclic compound featuring a five-membered ring composed of four carbon atoms and one sulfur atom. numberanalytics.com This structure is a cornerstone in the world of organic chemistry, serving as a vital building block in the synthesis of a wide array of agrochemicals and pharmaceuticals. numberanalytics.com The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a common structural feature in many approved drugs. nih.govnih.gov Its utility often stems from its ability to act as a bioisostere for a benzene (B151609) ring; substituting a benzene ring with a thiophene ring in a biologically active compound can often be done without a loss of activity. nih.gov

Thiophenes are recognized for their electron-rich nature, which allows them to interact with diverse biological targets. nih.gov Beyond pharmaceuticals, thiophene-based materials have garnered significant attention in materials science. nih.gov Polymers incorporating thiophene, such as polythiophene, are notable for their electrical conductivity, unique optical properties, and thermal stability, making them suitable for applications in organic electronics like solar cells and transistors. numberanalytics.com The unique geometry and asymmetry of the thiophene ring can influence the physical properties of polymers, such as their melting points, solubility, and crystallinity. dtic.mil

Significance of Multifunctional Halogenated Aldehydes as Synthetic Intermediates

Halogenated thiophene-2-carbaldehydes are particularly valuable as synthetic intermediates due to the presence of multiple reactive sites on a stable aromatic core. The aldehyde group (-CHO) and one or more halogen atoms (e.g., bromine, iodine) attached to the thiophene ring provide chemists with versatile handles for constructing more complex molecules. smolecule.com

The aldehyde functional group can undergo a variety of chemical transformations, including reduction to an alcohol, oxidation to a carboxylic acid, and condensation reactions to form imines or unsaturated ketones. smolecule.comresearchgate.net This reactivity makes it a key precursor for a wide range of derivatives. fishersci.cawikipedia.org

The halogen atoms are crucial for modern cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. smolecule.com Reactions such as the Suzuki-Miyaura coupling (using organoboron reagents) and the Stille coupling (using organotin reagents) allow for the selective substitution of the halogen atoms with various aryl or alkyl groups. smolecule.comnih.govwikipedia.orgmdpi.com In di-halogenated compounds like 3-Bromo-5-iodothiophene-2-carbaldehyde (B6180155), the different reactivity of the iodine and bromine atoms can be exploited to perform sequential, regioselective couplings, further enhancing their synthetic utility. This step-wise functionalization enables the precise construction of complex, multi-substituted thiophene derivatives that are foundational to new pharmaceuticals and advanced materials. smolecule.com

Synthetic Methodologies for 3 Bromo 5 Iodothiophene 2 Carbaldehyde

Direct Synthetic Routes and Precursor Derivatization Strategies

The synthesis of 3-Bromo-5-iodothiophene-2-carbaldehyde (B6180155) is typically achieved through the sequential halogenation of a suitable thiophene (B33073) precursor. The order of introduction of the bromine and iodine atoms, along with the choice of halogenating agents and reaction conditions, is critical to achieving the desired substitution pattern. The electron-withdrawing nature of the formyl group at the 2-position deactivates the thiophene ring towards electrophilic substitution and primarily directs incoming electrophiles to the 5- and 4-positions. However, the interplay of steric and electronic effects of the substituents at each stage of the synthesis dictates the ultimate regiochemical outcome.

Regioselective Halogenation Approaches for Thiophene-2-carbaldehyde (B41791) Derivatives

The regioselective halogenation of thiophene-2-carbaldehyde and its derivatives is a fundamental strategy for the synthesis of halogenated thiophenes. The inherent directing effects of the substituents on the thiophene ring guide the position of the incoming halogen. The aldehyde group at the 2-position is a meta-directing deactivator. In the context of the five-membered thiophene ring, this translates to a preference for substitution at the 5-position, and to a lesser extent, the 4-position.

For instance, the direct bromination of 3-methoxybenzaldehyde, an analogous aromatic aldehyde, with N-bromosuccinimide (NBS) yields exclusively the 2-bromo-5-methoxybenzaldehyde, highlighting the strong directing effect of the activating methoxy group to its ortho and para positions, with the para-position (equivalent to the 5-position in our thiophene context) being favored. Current time information in Nišavski okrug. In the case of thiophene-2-carbaldehyde, the sulfur atom's lone pairs can also influence the regioselectivity.

The following table summarizes the directing effects of common substituents on the thiophene ring, which are crucial for planning a regioselective synthesis.

| Substituent at C2 | Activating/Deactivating | Directing Positions |

| -CHO | Deactivating | 5, 4 |

| -Br | Deactivating (Inductive), Activating (Resonance) | Ortho, Para to itself |

| -I | Deactivating (Inductive), Activating (Resonance) | Ortho, Para to itself |

These directing effects are additive. Therefore, in a disubstituted thiophene, the position of the third substituent is determined by the combined influence of the existing groups.

Sequential Halogenation Protocols (Bromination and Iodination)

A common and practical approach to synthesize 3-Bromo-5-iodothiophene-2-carbaldehyde involves a stepwise halogenation of a thiophene precursor. A plausible synthetic route commences with the readily available thiophene-2-carbaldehyde.

Step 1: Iodination of Thiophene-2-carbaldehyde. The first step would involve the regioselective iodination at the 5-position. The use of N-iodosuccinimide (NIS) is a well-established method for the iodination of electron-rich heterocycles. researchgate.net The reaction is often catalyzed by an acid, such as 4-toluenesulfonic acid, and can be carried out in a green solvent like ethanol. researchgate.net The strong directing effect of the aldehyde group ensures that the iodine is introduced predominantly at the 5-position, yielding 5-iodothiophene-2-carbaldehyde.

Step 2: Bromination of 5-Iodothiophene-2-carbaldehyde. The subsequent step is the bromination of 5-iodothiophene-2-carbaldehyde. The existing iodo and formyl groups will direct the incoming bromine. The aldehyde group directs to the 3- and 4-positions (relative to itself), while the iodine at the 5-position will direct to the 3-position (ortho to itself). The combined directing effects strongly favor the introduction of bromine at the 3-position. N-bromosuccinimide (NBS) is a suitable reagent for this transformation.

An alternative sequence, starting with the bromination of thiophene-2-carbaldehyde to give 3-bromothiophene-2-carbaldehyde, followed by iodination, is also conceivable. However, the regioselectivity of the initial bromination might be less specific, potentially leading to a mixture of isomers. Therefore, the iodination-bromination sequence is generally preferred for achieving higher regioselectivity.

A study on the synthesis of 2-bromo-3-hexyl-5-iodothiophene demonstrated the successful iodination of 2-bromo-3-hexylthiophene at the 5-position using NIS in a mixture of chloroform and acetic acid. researchgate.net This supports the feasibility of introducing an iodine atom at the 5-position of a pre-existing 2,3-disubstituted thiophene.

Directed Ortho-Metallation (DoM) Strategies in Functionalized Thiophene Synthesis

Directed Ortho-Metallation (DoM) is a powerful synthetic tool that allows for the regioselective functionalization of aromatic and heteroaromatic rings. uwf.edu The strategy relies on the presence of a Directed Metalation Group (DMG), which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. uwf.edunih.gov This generates a stabilized organolithium intermediate that can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. nih.gov

While the aldehyde group itself is not a typical DMG due to its reactivity with organolithium reagents, it can be transiently protected to serve this purpose. For instance, conversion of the aldehyde to an imine or an acetal can create an effective DMG.

A more direct application of DoM in the context of 3-Bromo-5-iodothiophene-2-carbaldehyde synthesis could involve a halogen-lithium exchange reaction on a dihalogenated precursor. For example, starting from 3,5-dibromothiophene, a regioselective bromine-lithium exchange at the 5-position could be achieved, followed by quenching with an iodine electrophile. Subsequent functionalization at the 2-position could then be accomplished.

A notable example of a related transformation is the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, which utilizes a chemo- and regioselective Br/Li exchange reaction from a 3-bromo-5-propyl-2-(trityloxymethyl)thiophene precursor. mdpi.comresearchgate.net This demonstrates the utility of lithium/halogen exchange reactions in the regioselective functionalization of thiophenes.

The relative directing power of various DMGs has been established through competition experiments, with groups like amides and carbamates being particularly strong. nih.gov

| Directed Metalation Group (DMG) | Relative Directing Power |

| -CONR₂ | Strong |

| -OCONR₂ | Strong |

| -SO₂NR₂ | Strong |

| -OCH₃ | Moderate |

| -Cl | Weak |

Role of Protecting Groups in Selective Functionalization

Protecting groups are indispensable in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. In the synthesis of 3-Bromo-5-iodothiophene-2-carbaldehyde, the aldehyde functionality can be sensitive to certain reagents, particularly strong bases like organolithiums used in DoM strategies.

To circumvent this, the aldehyde group can be protected as an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst. The resulting 1,3-dioxolane is stable to a wide range of reaction conditions, including organometallic reagents. After the desired transformations on the thiophene ring are completed, the aldehyde can be readily deprotected by acid-catalyzed hydrolysis.

The synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde provides an example where a trityl group is used to protect a hydroxymethyl substituent, which is a precursor to the carbaldehyde. mdpi.com This highlights the strategic use of protecting groups to facilitate regioselective functionalization.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of safer solvents, reducing energy consumption, and employing catalytic methods.

Solvent-Free or Recyclable Solvent Systems for Synthesis

A significant advancement in the green synthesis of halogenated thiophenes involves the use of environmentally benign solvents or even solvent-free conditions. Ethanol, being a renewable and low-toxicity solvent, is an excellent choice for many reactions. uwf.edux-mol.net

Research has demonstrated the successful synthesis of various halogenated heterocycles, including 3-chloro, 3-bromo, and 3-iodo thiophenes, using sodium halides as the halogen source in ethanol. uwf.edux-mol.netx-mol.com This approach avoids the use of hazardous halogenating agents and toxic solvents.

Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, represent another avenue for greening the synthesis of halogenated thiophenes. These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. The iodination of 4-chloromethylthiophene-2-carbaldehyde with NIS has been successfully carried out under solvent-free conditions. researchgate.net

The following table summarizes some green chemistry approaches applicable to the synthesis of halogenated thiophenes.

| Green Chemistry Approach | Example | Reference |

| Use of Green Solvents | Synthesis of halogenated thiophenes in ethanol. | uwf.edux-mol.net |

| Use of Safer Reagents | Sodium halides as a source of electrophilic halogens. | uwf.edux-mol.netx-mol.com |

| Solvent-Free Synthesis | Iodination of a thiophene derivative using NIS without solvent. | researchgate.net |

The adoption of such green methodologies in the synthesis of 3-Bromo-5-iodothiophene-2-carbaldehyde can significantly reduce its environmental footprint, aligning with the broader goals of sustainable chemical manufacturing.

Catalytic Methodologies for Enhanced Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. For a molecule like 3-bromo-5-iodothiophene-2-carbaldehyde, catalytic approaches can be instrumental in achieving the desired substitution pattern with high yields. These strategies often focus on the activation of C-H or C-X (carbon-halogen) bonds to introduce the required functional groups.

Transition metal catalysis, particularly with palladium, is a powerful tool for the functionalization of thiophene rings. juniperpublishers.comnih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, could be employed to construct a substituted thiophene core which is then further functionalized. nih.gov More advanced methods involve the direct C–H functionalization, which offers a more atom-economical route by avoiding the pre-functionalization required for traditional cross-coupling. researchgate.netacs.org For instance, a 3-bromothiophene substrate could potentially undergo regioselective C-H iodination or formylation at the 5- and 2-positions, respectively, guided by a suitable catalyst and directing group. acs.org

Catalytic systems can enhance the regioselectivity of halogenation. While electrophilic iodination can be performed with reagents like N-iodosuccinimide (NIS), the selectivity can be influenced by the steric and electronic properties of the substrate and potentially enhanced by a catalyst. researchgate.net

Another key area for catalytic enhancement is in the formylation step. While traditionally achieved via lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), research is ongoing into direct, catalytic C-H formylation methods which would represent a greener alternative.

The table below summarizes potential catalytic strategies applicable to the synthesis of functionalized thiophenes.

| Reaction Type | Catalyst System (Example) | Purpose in Synthesis | Potential Advantages |

| Direct C-H Arylation/Functionalization | Pd(OAc)₂, various ligands | Introduction of aryl, halogen, or formyl groups | High atom economy, reduced number of synthetic steps |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, base | Formation of C-C bonds to build the thiophene core | High functional group tolerance, well-established reliability |

| Oxidative Homocoupling | Pd(OAc)₂/Cu(OAc)₂ | Dimerization of thiophene units | Access to bithiophene structures for further functionalization |

| Asymmetric Dearomatization | Chiral Brønsted base or Ru-NHC systems | Creation of chiral thiophene derivatives | Access to stereogenic compounds for specialized applications rsc.orgrsc.org |

Scale-Up Considerations and Process Optimization

Transitioning the synthesis of a complex molecule like 3-bromo-5-iodothiophene-2-carbaldehyde from a laboratory scale to industrial production presents significant challenges. A likely synthetic route would involve the formylation of a 3-bromo-5-iodothiophene precursor via a lithium-halogen exchange reaction, which requires careful optimization and specific engineering controls for safe and efficient scale-up. odu.edu

The use of organolithium reagents, such as n-butyllithium (n-BuLi), is a cornerstone of this methodology. researchgate.net However, these reagents are highly reactive and pyrophoric, and the reactions are typically run at cryogenic temperatures (-78 °C) to control their reactivity and prevent side reactions. odu.eduresearchgate.net

Process Optimization: Optimization of organolithium reactions is critical for yield, purity, and safety. odu.edu Key parameters that must be carefully controlled include:

Temperature: Maintaining cryogenic temperatures is crucial for selectivity, but it is energy-intensive on a large scale. Process optimization may involve finding conditions for transmetalation to a more thermally stable organometallic species (e.g., organozinc or organomagnesium), which could allow the subsequent reaction to be run at higher, more cost-effective temperatures. odu.edu

Solvent: The choice of solvent (typically anhydrous ethers like THF or diethyl ether) affects the solubility of intermediates and the reactivity of the organolithium reagent. researchgate.net

Order of Addition: Solubility issues can sometimes be managed by changing the order of reagent addition. For example, adding the substrate to the organolithium reagent versus the reverse can prevent the precipitation of intermediates that might stall the reaction. However, on a large scale, it is often safer to add the most reactive species (e.g., n-BuLi) last. odu.edu

Reagent Purity: The purity of starting materials and the organolithium reagent itself is paramount to avoid side reactions and ensure consistent yields.

Scale-Up Considerations: Scaling up organolithium chemistry introduces specific safety and engineering challenges:

Heat Transfer: Lithiation reactions are often highly exothermic. Ensuring efficient heat removal in large reactors is critical to prevent thermal runaway.

Reagent Handling: The safe storage, transfer, and handling of large quantities of pyrophoric n-BuLi require specialized equipment and protocols.

Flow Chemistry: A modern approach to scaling up hazardous reactions is the use of continuous flow reactors. researchgate.net This technology offers significant advantages over traditional batch processing for organolithium chemistry by providing superior control over reaction parameters. The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for extremely efficient heat exchange, enabling exothermic reactions to be run safely at temperatures higher than in batch reactors. This can lead to significantly higher productivity and improved process safety. researchgate.net

The following table outlines key parameters and considerations for the optimization and scale-up of the critical lithiation-formylation step.

| Parameter/Consideration | Laboratory Scale (Batch) | Industrial Scale-Up (Batch) | Industrial Scale-Up (Flow Chemistry) |

| Temperature Control | Easily managed with dry ice/acetone bath (-78 °C) | Major challenge; requires efficient reactor cooling systems | Superior control due to high surface-area-to-volume ratio; can allow for higher operating temperatures |

| Safety (Organolithium) | Handled in fume hood with syringe techniques | Requires specialized closed-system transfer equipment and protocols | Inherent safety improvement due to small reaction volume at any given time |

| Mixing & Solubility | Stir bar is usually sufficient | Mechanical stirring; insolubility of intermediates can be a major issue odu.edu | Efficient mixing; can handle slurries, improved mass transfer |

| Throughput | Grams per batch | Kilograms per batch; limited by reaction cycle time | Potentially kilograms per hour; high productivity from a small footprint researchgate.net |

Chemical Reactivity and Transformational Chemistry of 3 Bromo 5 Iodothiophene 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C2 position of the thiophene (B33073) ring is a key site for a multitude of chemical reactions. Its electrophilicity is enhanced by the electron-withdrawing nature of the thiophene ring, making it susceptible to attack by various nucleophiles.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. This is a fundamental reaction class for aldehydes, where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the C=O pi bond and pushing electrons onto the oxygen atom. This results in a tetrahedral alkoxide intermediate, which is then protonated by a weak acid (like water or alcohol) to give the final alcohol product. Common nucleophiles for this reaction include Grignard reagents (R-MgX), organolithium reagents (R-Li), and cyanide ions (CN⁻).

Table 1: Examples of Nucleophilic Addition Reactions with Thiophene-based Aldehydes This table presents typical nucleophilic addition reactions applicable to the aldehyde functional group.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Alkyl/Aryl | Phenylmagnesium bromide (PhMgBr) | Secondary Alcohol |

The aldehyde functional group in 3-Bromo-5-iodothiophene-2-carbaldehyde (B6180155) can be readily oxidized or reduced to afford other important functional groups.

Reduction: The aldehyde can be reduced to a primary alcohol, (3-Bromo-5-iodothiophen-2-yl)methanol. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com The reaction with sodium borohydride is often preferred due to its greater functional group tolerance and milder reaction conditions. wikipedia.org

Oxidation: Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 3-Bromo-5-iodothiophene-2-carboxylic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com

This reaction is highly versatile, as a wide variety of primary amines (alkyl, aryl, or heteroaryl) can be used to generate a diverse library of imine derivatives. organic-chemistry.orgnih.gov For example, reacting 3-Bromo-5-iodothiophene-2-carbaldehyde with aniline (B41778) would produce N-(3-bromo-5-iodothiophen-2-ylmethylene)aniline. Such reactions have been demonstrated with thiophene-2-carbaldehyde (B41791) and various amines, including hydrazine (B178648) hydrate (B1144303) to form azines. researchgate.netnih.gov

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene). The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most important methods for achieving this transformation. masterorganicchemistry.comyoutube.com

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. wikipedia.orgorganic-chemistry.org The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.org The stereochemistry of the resulting alkene depends on the nature of the ylide; stabilized ylides (containing an electron-withdrawing group) generally produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.org These carbanions are generated by treating a phosphonate ester with a base. nrochemistry.com A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed from the reaction mixture. wikipedia.org Furthermore, HWE reactions with stabilized phosphonates almost exclusively produce the (E)-alkene, which is particularly useful for aromatic aldehydes. wikipedia.orgconicet.gov.ar The Still-Gennari modification can be employed to favor the formation of (Z)-olefins. youtube.comnrochemistry.com

Table 2: Comparison of Wittig and HWE Olefination Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus Ylide (from Phosphonium Salt) | Phosphonate Carbanion (from Phosphonate Ester) |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easy to remove) |

| Stereoselectivity | Variable; (Z) for non-stabilized ylides, (E) for stabilized ylides | Strong preference for (E)-alkene with stabilized phosphonates |

| Reactivity | Ylides are generally more reactive | Phosphonate carbanions are more nucleophilic but less basic |

Reactivity of the Halogen Substituents (Bromine and Iodine)

The bromine and iodine atoms on the thiophene ring are key handles for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. The differing reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization of the molecule.

In palladium-catalyzed cross-coupling reactions, the first step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity trend for this step is generally C–I > C–Br > C–Cl. whiterose.ac.uk This established chemoselectivity means that the C-I bond at the 5-position of 3-Bromo-5-iodothiophene-2-carbaldehyde is significantly more reactive than the C-Br bond at the 3-position. whiterose.ac.ukuwindsor.ca Consequently, under standard cross-coupling conditions, the reaction will occur selectively at the C-I bond first.

While the C-I bond is the more reactive site, the C-Br bond can also participate in cross-coupling reactions. This typically occurs in a stepwise manner, where the C-I bond is first functionalized, and then a subsequent cross-coupling reaction is performed under more forcing conditions to react the C-Br bond. However, research into catalyst control has shown that this innate selectivity can sometimes be inverted.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. nih.gov For 3-Bromo-5-iodothiophene-2-carbaldehyde, the initial Suzuki coupling would occur at the C-5 position. After this initial reaction, the resulting 3-bromo-5-arylthiophene-2-carbaldehyde could undergo a second Suzuki coupling at the C-3 position to generate a 3,5-diarylthiophene derivative. nih.govresearchgate.net

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (stannane). wikipedia.org Similar to the Suzuki reaction, the Stille coupling on 3-Bromo-5-iodothiophene-2-carbaldehyde would be expected to proceed first at the C-5 iodo position. nih.govnih.gov Subsequent coupling at the C-3 bromo position can then be achieved to introduce a second substituent.

Recent studies on dihalogenated heteroarenes have shown that the conventional site selectivity can sometimes be altered or even inverted by modifying the palladium catalyst system. nih.gov Factors such as the choice of phosphine ligand, the palladium-to-ligand ratio, and the nature of the palladium precursor can influence whether the active catalyst is a mononuclear or multinuclear species. nih.govacs.org These different catalyst species can exhibit different selectivities, potentially enabling direct coupling at the less reactive C-Br position, although this remains a specialized area of research. nih.govnih.gov

Table 3: General Conditions for Suzuki Coupling on Halothiophenes This table outlines typical components for Suzuki-Miyaura cross-coupling reactions involving bromothiophenes.

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle |

| Base | Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄) | Activates the boronic acid |

| Solvent | 1,4-Dioxane/Water, Toluene, DMF | Solubilizes reactants |

| Boron Reagent | Phenylboronic acid | Source of the new aryl group |

Cross-Coupling Reactions at the Bromine Position

Suzuki-Miyaura Coupling for Aryl/Alkyl Substituent Introduction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the context of 3-bromo-5-iodothiophene-2-carbaldehyde, this reaction is typically employed to introduce aryl or alkyl groups. Following an initial coupling at the more reactive iodine position, a subsequent Suzuki-Miyaura coupling can be performed at the bromine position, often requiring more forcing reaction conditions, such as higher temperatures or more active catalyst systems. nih.gov

For instance, after a selective reaction at the C-5 position, the remaining bromide at C-3 can be coupled with a variety of arylboronic acids. This sequential approach allows for the synthesis of unsymmetrically disubstituted thiophenes. The choice of palladium catalyst and ligands is crucial in achieving high yields and preventing side reactions.

Table 1: Illustrative Suzuki-Miyaura Coupling at the Bromine Position (Data below is representative and based on typical conditions for similar substrates, as specific data for 3-bromo-5-iodothiophene-2-carbaldehyde is not readily available in the provided search results.)

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | Data not available |

Stille Coupling for Organotin Reagent Incorporation

The Stille coupling utilizes organotin reagents to form carbon-carbon bonds with organic halides. researchgate.net Similar to the Suzuki-Miyaura coupling, this reaction can be applied sequentially to 3-bromo-5-iodothiophene-2-carbaldehyde. After an initial reaction at the iodine, the bromine can be targeted. Stille reactions are known for their tolerance of a wide range of functional groups, which is advantageous given the presence of the aldehyde moiety. wikipedia.org

The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and may require the use of a co-catalyst or additives to proceed efficiently. organic-chemistry.org The toxicity of organotin compounds is a notable drawback of this method. researchgate.net

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.org This reaction provides a direct route to introduce alkyne functionalities onto the thiophene ring. In a sequential functionalization strategy, after a reaction at the iodine position, the bromine at the C-3 position can undergo Sonogashira coupling. This typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The resulting alkynylated thiophenes are versatile intermediates for further transformations, including cyclization reactions and the synthesis of conjugated materials.

Negishi Coupling for Organozinc Reagent Applications

The Negishi coupling involves the reaction of organozinc reagents with organic halides, catalyzed by a palladium or nickel complex. This method is known for its high reactivity and functional group tolerance. For 3-bromo-5-iodothiophene-2-carbaldehyde, a Negishi coupling can be performed at the bromine position, usually after the iodine has been selectively functionalized. The reactivity of organozinc reagents often allows for milder reaction conditions compared to other cross-coupling methods. The general reactivity trend for Negishi couplings is I > Br > Cl, which underscores the feasibility of a sequential approach.

Cross-Coupling Reactions at the Iodine Position

The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions is a well-established principle. This difference in reactivity allows for highly selective functionalization at the 5-position of 3-bromo-5-iodothiophene-2-carbaldehyde.

Selective Reactivity of Iodine vs. Bromine in Sequential Couplings

The selective coupling at the iodine position is the cornerstone of the synthetic strategy for creating diverse derivatives of 3-bromo-5-iodothiophene-2-carbaldehyde. By carefully controlling the reaction conditions, such as temperature, catalyst, and ligands, one can achieve high chemoselectivity for the C-I bond. nih.gov

This initial selective coupling yields a 5-substituted-3-bromothiophene-2-carbaldehyde intermediate. This intermediate retains the bromine atom, which can then be subjected to a second, different cross-coupling reaction to introduce a second, distinct functional group at the 3-position. This powerful one-pot or sequential approach provides a streamlined route to a wide array of 3,5-disubstituted thiophene-2-carbaldehydes. nih.gov

Table 2: General Reactivity Trend of Halogens in Cross-Coupling Reactions

| Halogen | Bond Strength (C-X) | Reactivity in Oxidative Addition |

| Iodine (I) | Weakest | Highest |

| Bromine (Br) | Intermediate | Intermediate |

| Chlorine (Cl) | Strongest | Lowest |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is particularly useful for the synthesis of arylamines. Given the higher reactivity of the C-I bond, a selective Buchwald-Hartwig amination can be performed at the 5-position of 3-bromo-5-iodothiophene-2-carbaldehyde.

This reaction typically employs a palladium catalyst with specialized phosphine ligands and a strong base. wikipedia.org The choice of ligand is critical for achieving high yields and accommodating a broad range of amine substrates. wikipedia.org A successful selective amination at the C-5 position would yield a 5-amino-3-bromothiophene-2-carbaldehyde derivative, which can then undergo further functionalization at the C-3 position.

Ullmann Coupling and Related C-C/C-Heteroatom Bond Formations

The presence of two distinct halogen atoms on the thiophene ring of 3-Bromo-5-iodothiophene-2-carbaldehyde allows for selective cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond under typical palladium or copper-catalyzed conditions, enabling regioselective C-C and C-heteroatom bond formation.

Copper-thiophene-2-carboxylate complexes have been effectively used to facilitate Ullmann coupling reactions with this substrate. smolecule.com This method allows for the formation of new bonds at the 5-position of the thiophene ring, while leaving the bromine atom at the 3-position available for subsequent transformations. This differential reactivity is crucial for the stepwise construction of complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) under Activated Conditions

While thiophene is an electron-rich aromatic ring, making it generally unreactive towards nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing aldehyde group at the 2-position can activate the ring for such reactions under specific conditions. Nucleophilic substitution may occur, particularly at the halogenated positions, when strong nucleophiles are employed or when the reaction is facilitated by a suitable catalyst.

Metallation Reactions (e.g., Lithiation, Grignard Formation)

Metallation reactions are a key strategy for functionalizing 3-Bromo-5-iodothiophene-2-carbaldehyde. The high reactivity of the carbon-iodine bond allows for selective metal-halogen exchange.

Lithiation: Treatment with organolithium reagents, such as n-butyllithium, typically results in the selective exchange of the iodine atom at the 5-position. This generates a potent nucleophilic organolithium species that can react with a wide range of electrophiles to introduce new substituents. The reaction conditions, such as temperature and solvent, are critical to ensure high selectivity and prevent unwanted side reactions.

Grignard Formation: Similarly, Grignard reagents can be formed at the 5-position by reacting with magnesium metal. The resulting organomagnesium compound is a valuable intermediate for forming new carbon-carbon bonds through reactions with aldehydes, ketones, and other electrophilic partners.

Reactivity of the Thiophene Ring System

The inherent reactivity of the thiophene ring in 3-Bromo-5-iodothiophene-2-carbaldehyde is significantly influenced by the attached functional groups.

Electrophilic Aromatic Substitution (if activated by other groups/conditions)

The thiophene ring is generally susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing aldehyde and halogen substituents deactivates the ring towards this type of reaction. Electrophilic substitution, if it occurs, would be directed by the existing substituents and may require harsh reaction conditions or the presence of a strongly activating group introduced in a prior step.

Ring-Opening Reactions (under extreme conditions or specific catalysts)

Thiophene rings are known for their stability. Ring-opening reactions of 3-Bromo-5-iodothiophene-2-carbaldehyde are not common and would necessitate extreme conditions, such as high temperatures or pressures, or the use of specific catalysts designed to break the aromatic system. Such transformations are not typical in standard synthetic applications of this compound.

Chemo-, Regio-, and Stereoselectivity in Multistep Transformations

The synthetic utility of 3-Bromo-5-iodothiophene-2-carbaldehyde is largely defined by the ability to control selectivity in its reactions.

Chemoselectivity: The aldehyde group offers a site for nucleophilic addition, while the two different halogen atoms provide handles for cross-coupling and metallation reactions. The choice of reagents and reaction conditions allows for the selective transformation of one functional group while leaving the others intact. For example, the aldehyde can be protected before performing reactions at the halogenated positions.

Regioselectivity: The differential reactivity of the C-I and C-Br bonds is the cornerstone of regioselective functionalization. The C-I bond is more readily cleaved in metal-halogen exchange and palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of substituents at the 5-position.

The following table summarizes the regioselective transformations at the halogenated positions:

| Position | Halogen | Typical Reaction | Reagents |

| 5 | Iodine | Metal-Halogen Exchange | n-BuLi, i-PrMgCl |

| 5 | Iodine | Suzuki Coupling | Arylboronic acid, Pd catalyst |

| 5 | Iodine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst |

| 3 | Bromine | Suzuki Coupling (after functionalization at C5) | Arylboronic acid, Pd catalyst |

Stereoselectivity: When 3-Bromo-5-iodothiophene-2-carbaldehyde is used in the synthesis of chiral molecules, the stereochemical outcome of reactions involving the aldehyde or substituents introduced at the halogenated positions becomes critical. The use of chiral catalysts or auxiliaries can control the stereochemistry of newly formed chiral centers.

Mechanistic Investigations of Key Reaction Pathways

The chemical behavior of 3-Bromo-5-iodothiophene-2-carbaldehyde is dictated by the electronic and steric interplay of its three distinct functional groups: an electron-withdrawing aldehyde, and two halogen substituents (bromo and iodo) with differing reactivities. Mechanistic investigations into the key transformations of this compound, primarily palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, reveal a nuanced reactivity profile governed by factors such as bond strengths, kinetic versus thermodynamic control, and the nature of the reaction intermediates.

A primary area of investigation involves the selective functionalization at the C5 (iodo) or C3 (bromo) position. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the greater reactivity of the C-I bond compared to the C-Br bond typically directs the initial reaction to the C5 position. This selectivity is rooted in the lower bond dissociation energy of the C-I bond, which facilitates a more rapid oxidative addition of the palladium(0) catalyst, the rate-determining step in many cross-coupling catalytic cycles. rsc.orgresearchgate.net

Conversely, in lithium-halogen exchange reactions, the situation is more complex. While the C-I bond is generally more susceptible to exchange, the presence of the adjacent aldehyde group can influence the regioselectivity. The aldehyde's carbonyl group can act as a directing group, potentially favoring lithium-halogen exchange at the proximal C3 position under certain conditions. However, the inherent reactivity difference between the halogens often remains the dominant factor. princeton.eduharvard.edu

Suzuki-Miyaura Cross-Coupling: A Stepwise Mechanism

The Suzuki-Miyaura coupling of 3-Bromo-5-iodothiophene-2-carbaldehyde with an arylboronic acid (ArB(OH)₂) in the presence of a palladium catalyst and a base proceeds through a well-established catalytic cycle. The initial and regiochemistry-determining step is the oxidative addition of the Pd(0) species to the C-I bond, forming a Pd(II)-thienyl intermediate. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the C5-arylated product and regenerate the Pd(0) catalyst. The C-Br bond typically remains intact during this initial coupling, allowing for a second, subsequent cross-coupling reaction at the C3 position if desired. nih.govnih.gov

Table 1: Proposed Intermediates in the Suzuki-Miyaura Coupling of 3-Bromo-5-iodothiophene-2-carbaldehyde

| Step | Intermediate Structure | Description |

| 1. Oxidative Addition | Thienyl-Pd(II)-I Complex | The Pd(0) catalyst inserts into the C-I bond at the C5 position of the thiophene ring. |

| 2. Transmetalation | Thienyl-Pd(II)-Ar Complex | The aryl group from the arylboronic acid replaces the iodide on the palladium center. |

| 3. Reductive Elimination | C5-Aryl-3-bromothiophene-2-carbaldehyde | The C5-aryl bond is formed, and the Pd(0) catalyst is regenerated. |

Lithium-Halogen Exchange: Competing Pathways

The mechanism of lithium-halogen exchange with organolithium reagents (e.g., n-BuLi) is generally believed to proceed through an "ate" complex intermediate. harvard.edu In the case of 3-Bromo-5-iodothiophene-2-carbaldehyde, the initial formation of the ate complex can occur at either the iodine or the bromine atom. The significantly higher reactivity of iodine in this exchange reaction leads to a strong kinetic preference for the formation of the 5-lithio-3-bromothiophene-2-carbaldehyde intermediate. princeton.edu

However, the reaction conditions can influence the outcome. At very low temperatures, the kinetic product is favored. The potential for the aldehyde group to coordinate with the lithium reagent could, in principle, direct the exchange to the C3 position, although this is generally not the observed outcome due to the dominant C-I bond reactivity. Quenching the lithiated intermediate with an electrophile provides the C5-substituted product. nih.gov

Table 2: Key Species in the Lithium-Halogen Exchange of 3-Bromo-5-iodothiophene-2-carbaldehyde

| Species | Structure | Role in Mechanism |

| Starting Material | 3-Bromo-5-iodothiophene-2-carbaldehyde | The substrate for the exchange reaction. |

| "Ate" Complex | [Thienyl-X-RLi]⁻ (X=Br, I) | A transient intermediate formed by the association of the organolithium reagent with a halogen atom on the thiophene ring. |

| Kinetic Product | 5-Lithio-3-bromothiophene-2-carbaldehyde | The major intermediate formed due to the higher reactivity of the C-I bond in the exchange process. |

Detailed computational studies on 3-Bromo-5-iodothiophene-2-carbaldehyde itself are not extensively reported in the literature. However, mechanistic investigations on analogous dihalogenated thiophenes and other heterocyclic systems provide a strong basis for understanding the reaction pathways of this versatile building block. rsc.orgresearchgate.netbeilstein-journals.org The predictable regioselectivity of its reactions makes it a valuable synthon in organic chemistry.

Advanced Spectroscopic and Structural Investigations of 3 Bromo 5 Iodothiophene 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3-Bromo-5-iodothiophene-2-carbaldehyde (B6180155) in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the precise connectivity of atoms within the molecule.

Due to the substitution pattern, the ¹H NMR spectrum is expected to be relatively simple, showing distinct singlets for the aldehyde proton (-CHO) and the lone proton on the thiophene (B33073) ring at the 4-position. The chemical shifts are influenced by the electronic effects of the adjacent substituents. The aldehyde proton typically appears significantly downfield. In the ¹³C NMR spectrum, five distinct signals are anticipated, corresponding to the four carbons of the thiophene ring and the carbonyl carbon of the aldehyde group. The positions of these signals are dictated by the attached halogens and the formyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-5-iodothiophene-2-carbaldehyde Predicted values are based on standard substituent effects on a thiophene ring. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.2 | 180 - 185 |

| C2 | - | 140 - 145 |

| C3 | - | 115 - 120 |

| H4 / C4 | 7.5 - 7.8 | 138 - 142 |

| C5 | - | 80 - 85 |

While 1D NMR provides initial data, advanced 2D NMR techniques are crucial for confirming the structural assignment of 3-Bromo-5-iodothiophene-2-carbaldehyde and its derivatives.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the parent compound, no cross-peaks would be expected in a COSY spectrum, as the thiophene proton and the aldehyde proton are isolated and not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons. This would show a clear cross-peak connecting the signal of the proton at the 4-position (H4) to the signal of the carbon at the 4-position (C4), confirming their direct bond.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the carbon skeleton by revealing long-range (typically 2-3 bond) correlations between protons and carbons. For 3-Bromo-5-iodothiophene-2-carbaldehyde, the aldehyde proton would be expected to show correlations to the C2 and C3 carbons. The H4 proton would show correlations to C3, C5, and potentially the aldehyde carbon (C1). These correlations are vital for confirming the substitution pattern on the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This can be useful for determining the preferred conformation of derivatives, for example, the orientation of the aldehyde group relative to the ring or the spatial proximity of substituents in more complex structures.

Table 2: Expected Key 2D NMR Correlations for 3-Bromo-5-iodothiophene-2-carbaldehyde

| 2D Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

| HSQC | H4 | C4 | Direct one-bond C-H connectivity. |

| HMBC | Aldehyde-H | C2, C3 | Confirms aldehyde position at C2. |

| HMBC | H4 | C2, C3, C5 | Confirms connectivity of C4 to the rest of the ring. |

For derivatives of 3-Bromo-5-iodothiophene-2-carbaldehyde that may exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) is a powerful characterization technique. acs.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and molecular packing in the solid state. nih.govresearchgate.net

Different polymorphs of a compound will exhibit distinct ¹³C ssNMR spectra, with variations in chemical shifts for crystallographically inequivalent carbon atoms. rsc.org Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. nih.gov Thus, ssNMR can be used to identify and quantify different polymorphic forms in a bulk sample, providing information that is complementary to X-ray diffraction. acs.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction (SCXRD) provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles of 3-Bromo-5-iodothiophene-2-carbaldehyde, confirming its molecular geometry and conformation. While a specific crystal structure for this compound is not publicly available, analysis of related halogenated thiophenes provides insight into the expected structural features. tuni.fi

The presence of two different halogen atoms (bromine and iodine) and a carbonyl group makes 3-Bromo-5-iodothiophene-2-carbaldehyde a prime candidate for engaging in a variety of directional intermolecular interactions, most notably halogen bonding. nih.gov

Halogen Bonding (XB): This is a highly directional, non-covalent interaction where a region of positive electrostatic potential (the σ-hole) on a halogen atom is attracted to a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom). youtube.com Iodine is a particularly strong halogen bond donor. In the crystal lattice of 3-Bromo-5-iodothiophene-2-carbaldehyde, several types of halogen bonds are possible:

C−I···O=C: A strong interaction between the iodine atom of one molecule and the carbonyl oxygen of a neighboring molecule.

C−Br···O=C: A similar, though typically weaker, interaction involving the bromine atom.

C−I···S or C−Br···S: Interactions involving the sulfur atom of the thiophene ring as the Lewis base.

C−I···Br−C: Interactions between the two different halogen atoms.

Hydrogen Bonding: Weak C−H···O hydrogen bonds may also contribute to the crystal packing, involving the lone thiophene proton (H4) or the aldehyde proton as donors and the carbonyl oxygen as the acceptor.

These interactions collectively guide the self-assembly of the molecules into a specific supramolecular architecture in the solid state. tuni.fimdpi.com

Table 3: Potential Intermolecular Interactions in Crystalline 3-Bromo-5-iodothiophene-2-carbaldehyde

| Interaction Type | Donor | Acceptor | Expected Importance |

| Halogen Bond | C5-I | O=C (aldehyde) | High |

| Halogen Bond | C3-Br | O=C (aldehyde) | Moderate |

| Halogen Bond | C5-I | S (thiophene) | Moderate |

| Hydrogen Bond | C4-H | O=C (aldehyde) | Low |

| π-π Stacking | Thiophene Ring | Thiophene Ring | Moderate |

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Molecules like 3-Bromo-5-iodothiophene-2-carbaldehyde, with multiple functional groups capable of forming directional interactions, are often prone to polymorphism. Different crystallization conditions (e.g., solvent, temperature, rate of cooling) can favor the formation of different polymorphs.

Each polymorph is a distinct solid-state form with a unique crystal lattice and, consequently, different physical properties. Single-crystal X-ray diffraction is the definitive method for identifying and structurally characterizing different polymorphs, revealing the specific packing arrangements and intermolecular interactions that define each form. icdd.commdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis in Specific Environments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be sensitive to the molecular environment.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1660-1700 cm⁻¹. researchgate.netjournalskuwait.org Other characteristic bands would include C-H stretching of the aromatic proton, and a series of absorptions in the fingerprint region (below 1600 cm⁻¹) corresponding to the thiophene ring C=C and C-S stretching and bending vibrations. iosrjournals.orgjchps.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. Vibrations involving the thiophene ring and the carbon-halogen (C-Br, C-I) bonds are often clearly visible in the Raman spectrum. The low-frequency region of the Raman spectrum is particularly useful for identifying the C-Br and C-I stretching modes.

The precise frequencies of these vibrational modes can be influenced by the solid-state packing and intermolecular interactions. For example, the C=O stretching frequency may shift depending on the strength of its involvement in halogen or hydrogen bonding in the crystal lattice.

Table 4: Expected Characteristic Vibrational Frequencies for 3-Bromo-5-iodothiophene-2-carbaldehyde

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3150 | 3100 - 3150 |

| C=O Stretch (Aldehyde) | 1660 - 1700 (Strong) | 1660 - 1700 (Moderate) |

| C=C Stretch (Thiophene Ring) | 1500 - 1550 | 1500 - 1550 (Strong) |

| C-C Stretch (Thiophene Ring) | 1350 - 1450 | 1350 - 1450 |

| C-S Stretch (Thiophene Ring) | 650 - 750 | 650 - 750 |

| C-Br Stretch | ~500 - 600 | ~500 - 600 |

| C-I Stretch | ~450 - 550 | ~450 - 550 |

Conformational Analysis via Carbonyl Stretching Frequencies

The conformational preferences of 3-Bromo-5-iodothiophene-2-carbaldehyde, specifically concerning the orientation of the aldehyde group relative to the thiophene ring, can be inferred from an analysis of its carbonyl (C=O) stretching frequency in infrared (IR) spectroscopy. Thiophene-2-carbaldehydes can exist as two planar conformers: the S,O-syn and S,O-anti rotamers. Computational studies on thiophene-2-aldehyde have shown that the S,O-syn conformer is generally more stable. nih.gov

The position of the C=O stretching vibration is sensitive to the electronic effects of the substituents on the thiophene ring. For the parent thiophene-2-carbaldehyde (B41791), the C=O stretching frequency is reported to be around 1665 cm⁻¹. researchgate.net The introduction of electron-withdrawing halogen substituents, such as bromine and iodine, is expected to influence this frequency. Both bromine and iodine are deactivating groups, withdrawing electron density from the ring through their inductive effects. This withdrawal of electron density would increase the double bond character of the carbonyl group, leading to a shift of the C=O stretching frequency to a higher wavenumber.

A data table of experimentally observed carbonyl stretching frequencies for related thiophene-2-carbaldehydes is presented below to provide context.

| Compound | Carbonyl Stretching Frequency (cm⁻¹) |

| Thiophene-2-carbaldehyde | ~1665 |

| 3-Methyl-thiophene-2-carbaldehyde | 1674 |

| 3-Bromo-5-iodothiophene-2-carbaldehyde | Estimated > 1674 |

Note: The value for 3-Bromo-5-iodothiophene-2-carbaldehyde is an estimation based on the electronic effects of the substituents.

Identification of Tautomeric Forms

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For aldehydes with an α-hydrogen, keto-enol tautomerism is possible. In this process, a proton migrates from the α-carbon to the carbonyl oxygen, resulting in the formation of an enol.

In the case of 3-Bromo-5-iodothiophene-2-carbaldehyde, the aldehyde group is attached to the C2 carbon of the thiophene ring. The α-carbon in this context would be the carbonyl carbon itself, which does not have a hydrogen atom. The adjacent carbon on the thiophene ring (C3) is bonded to a bromine atom, and the other adjacent atom is the sulfur within the ring. Therefore, the typical keto-enol tautomerism involving the migration of an α-hydrogen from a carbon atom is not applicable to the aldehyde functional group in this specific molecular structure.

However, one could consider the possibility of tautomerism involving the thiophene ring protons. This is generally not observed for simple aldehydes attached to aromatic rings under normal conditions. The keto form of aldehydes is significantly more stable than the enol form. The energy difference is primarily due to the greater strength of the C=O double bond compared to a C=C double bond. For simple aldehydes, the equilibrium lies heavily in favor of the keto tautomer.

Given the aromaticity of the thiophene ring and the high stability of the aldehyde functional group, it is highly probable that 3-Bromo-5-iodothiophene-2-carbaldehyde exists almost exclusively in its keto form. There is no evidence in the reviewed literature to suggest the presence of significant amounts of any tautomeric enol forms for this compound or structurally similar thiophene-2-carbaldehydes.

Mass Spectrometry (HRMS, MS/MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For 3-Bromo-5-iodothiophene-2-carbaldehyde (C₅H₂BrIOS), the theoretical exact mass can be calculated.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. While experimental HRMS and MS/MS data for 3-Bromo-5-iodothiophene-2-carbaldehyde are not available in the provided search results, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of aldehydes, halogenated aromatic compounds, and thiophenes.

Precise Molecular Mass Determination

The expected monoisotopic mass of 3-Bromo-5-iodothiophene-2-carbaldehyde can be calculated by summing the masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁶O, ³²S). This value is crucial for its identification in complex mixtures.

Proposed Fragmentation Pathway

Upon electron ionization, 3-Bromo-5-iodothiophene-2-carbaldehyde would form a molecular ion (M⁺•). The fragmentation of this molecular ion is expected to proceed through several key pathways:

Loss of a hydrogen radical (-H•): This is a common fragmentation for aldehydes, leading to the formation of a stable acylium ion at [M-1]⁺.

Loss of the formyl radical (-CHO•): This would result in a fragment at [M-29]⁺, corresponding to the 3-bromo-5-iodothienyl cation.

Cleavage of the carbon-halogen bonds: The C-I bond is weaker than the C-Br bond, so the initial loss of an iodine radical (-I•) to form a fragment at [M-127]⁺ is a likely event. Subsequent loss of a bromine radical (-Br•) from this fragment could also occur.

Ring fragmentation: The thiophene ring itself can undergo fragmentation, although this typically requires higher energy.

A table summarizing the predicted major fragments in the mass spectrum of 3-Bromo-5-iodothiophene-2-carbaldehyde is provided below.

| m/z (mass-to-charge ratio) | Ion Formula | Description of Loss |

| 315/317 | [C₅H₂BrIOS]⁺• | Molecular ion (showing isotopic pattern for Br) |

| 314/316 | [C₅HBrOS]⁺ | Loss of H• |

| 286/288 | [C₄H₂BrS]⁺ | Loss of CHO• |

| 188/190 | [C₅H₂BrOS]⁺ | Loss of I• |

| 238 | [C₅H₂IOS]⁺ | Loss of Br• |

Note: The m/z values are based on the most abundant isotopes and will show characteristic isotopic patterns, especially for bromine.

Computational and Theoretical Studies on 3 Bromo 5 Iodothiophene 2 Carbaldehyde

Electronic Structure and Molecular Orbital Analysis (DFT Calculations)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For 3-Bromo-5-iodothiophene-2-carbaldehyde (B6180155), the HOMO would likely be distributed over the electron-rich thiophene (B33073) ring, while the LUMO would be expected to be localized more on the electron-deficient carbaldehyde group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Theoretical calculations would provide specific energy values and visualization of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

(Note: This table is for illustrative purposes; specific data for 3-Bromo-5-iodothiophene-2-carbaldehyde is not available.)

Analysis of the charge distribution and the molecular electrostatic potential (MEP) map would provide a visual representation of the electronic landscape of 3-Bromo-5-iodothiophene-2-carbaldehyde. The MEP map would illustrate regions of positive and negative electrostatic potential. Typically, the electronegative oxygen atom of the carbaldehyde group would exhibit a region of high electron density (colored in shades of red), making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the aldehyde and areas near the halogen atoms might show positive potential (colored in blue), indicating susceptibility to nucleophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the carbaldehyde group introduces the possibility of different conformations due to rotation around the C-C single bond connecting it to the thiophene ring. A conformational analysis, performed by systematically rotating this bond and calculating the energy at each step, would generate a potential energy surface map. This map would identify the most stable conformation (the global minimum) and any other local energy minima, as well as the energy barriers for rotation between them. This information is vital for understanding the molecule's preferred shape and its dynamic behavior.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in elucidating reaction mechanisms. For reactions involving 3-Bromo-5-iodothiophene-2-carbaldehyde, such as nucleophilic substitution or cross-coupling reactions, computational chemists can model the entire reaction pathway. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, providing critical insights into the reaction kinetics and feasibility of different pathways.

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties. For 3-Bromo-5-iodothiophene-2-carbaldehyde, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies (corresponding to IR and Raman spectroscopy) can help in the assignment of experimental spectral bands to specific molecular vibrations, such as the C=O stretch of the aldehyde or the C-Br and C-I stretches.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Data not available | Data not available |

| C-H (ring) Stretch | Data not available | Data not available |

| C-Br Stretch | Data not available | Data not available |

| C-I Stretch | Data not available | Data not available |

(Note: This table is for illustrative purposes; specific data for 3-Bromo-5-iodothiophene-2-carbaldehyde is not available.)

Intermolecular Interaction Analysis (e.g., Halogen Bonding, π-Stacking)

The presence of bromine and iodine atoms in 3-Bromo-5-iodothiophene-2-carbaldehyde makes it a candidate for forming halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic center. Computational analysis can identify and quantify the strength of these interactions with other molecules. Furthermore, the aromatic thiophene ring can participate in π-stacking interactions. Understanding these intermolecular forces is crucial for predicting the crystal packing and solid-state properties of the compound.

Applications in Advanced Materials Science and Functional Molecule Development

Precursor for Conjugated Polymers and Oligomers

3-Bromo-5-iodothiophene-2-carbaldehyde (B6180155) serves as a key monomer in the synthesis of conjugated polymers and oligomers. The differential reactivity of the bromo and iodo substituents allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. smolecule.com This regiochemical control is crucial for creating well-defined polymeric structures with tailored electronic and optical properties.

Thiophene-based π-conjugated systems are fundamental components of organic electronics. nih.gov The synthesis of these materials often involves the polymerization of functionalized thiophene (B33073) monomers. Halogenated thiophenes, such as 3-Bromo-5-iodothiophene-2-carbaldehyde, are important precursors in the synthesis of polythiophenes and other conjugated polymers. rsc.org The presence of both bromine and iodine allows for selective cross-coupling reactions, which is a key strategy for constructing complex and regioregular polymer backbones. rsc.orgulima.edu.pe

The aldehyde group on the thiophene ring can be further modified to introduce various functionalities or to create more extended conjugated systems. This versatility allows for the fine-tuning of the polymer's electronic properties, such as the HOMO/LUMO energy levels and the bandgap, which are critical for their performance in electronic devices.

Organic Field-Effect Transistors (OFETs) are a key application for thiophene-based conjugated polymers. The performance of these devices is highly dependent on the molecular ordering and charge transport characteristics of the organic semiconductor. Thiophene-containing polymers have demonstrated high charge carrier mobilities, making them suitable for use in OFETs.

Donor-acceptor (D-A) copolymers, which can be synthesized using thiophene derivatives, have shown promise in OFET applications. nih.gov The ability to precisely control the polymer structure through the use of precursors like 3-Bromo-5-iodothiophene-2-carbaldehyde is essential for optimizing the performance of these devices. While specific performance data for polymers derived directly from 3-Bromo-5-iodothiophene-2-carbaldehyde is not extensively detailed in the provided search results, the general importance of halogenated thiophenes in synthesizing high-performance polymers for OFETs is well-established.

The tunable electronic properties of thiophene-based conjugated polymers also make them suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). In OLEDs, these materials can function as the emissive layer, with the color of the emitted light being dependent on the polymer's bandgap. science.gov Donor-acceptor copolymers incorporating thiophene units are a common strategy for achieving emission in the visible and near-infrared regions. nih.govresearchgate.netresearchgate.net

In OPVs, thiophene-based polymers are often used as the electron donor material in the active layer of the solar cell. nih.govrsc.org The efficiency of these devices is influenced by factors such as the polymer's absorption spectrum, energy levels, and morphology in the blend with an electron acceptor. mdpi.comco-ac.com The versatility of synthesis using precursors like 3-Bromo-5-iodothiophene-2-carbaldehyde allows for the rational design of polymers with optimized properties for high-efficiency organic solar cells. nih.gov

Building Block for Fluorescent Probes and Dyes (non-biological applications)

While direct applications of 3-Bromo-5-iodothiophene-2-carbaldehyde in non-biological fluorescent probes and dyes are not extensively documented in the provided search results, the chemical functionalities of the molecule suggest its potential in this area. The thiophene ring itself is a component of many fluorescent molecules. The aldehyde group can be readily converted into other functional groups, such as imines or vinyl groups, through condensation reactions. These reactions can be used to extend the π-conjugation of the system, which is a common strategy for designing fluorescent dyes.

Furthermore, the bromo and iodo substituents can be replaced with various aryl or heteroaryl groups via cross-coupling reactions, allowing for the synthesis of a diverse library of potential fluorescent compounds with tunable emission properties.

Role in Supramolecular Chemistry and Self-Assembly Systems

The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, can be applied to molecules derived from 3-Bromo-5-iodothiophene-2-carbaldehyde. nih.gov For instance, the aldehyde group can participate in the formation of dynamic covalent bonds, such as imines, which can be used to create self-assembling systems.

Additionally, the thiophene ring can engage in π-π stacking interactions, which are a key driving force for the self-assembly of many organic molecules. beilstein-journals.org By attaching appropriate functional groups to the thiophene core via the halogen atoms, it is possible to design molecules that can self-assemble into well-defined nanostructures, such as nanofibers or nanosheets. These self-assembled structures can have interesting optical and electronic properties with potential applications in materials science.

Ligand Design in Organometallic Catalysis (non-clinical)

The aldehyde functionality and the halogen atoms on the thiophene ring of 3-Bromo-5-iodothiophene-2-carbaldehyde provide multiple sites for modification to create novel ligands for organometallic catalysis. The aldehyde can be converted to an imine by reaction with a primary amine, leading to the formation of Schiff base ligands. These ligands can coordinate to a variety of metal centers.

The bromo and iodo groups can be used to introduce phosphine (B1218219) or other coordinating groups through cross-coupling reactions. The resulting polydentate ligands can be used to stabilize metal catalysts and influence their reactivity and selectivity in a range of catalytic transformations. Palladium(II) complexes with ligands derived from thiophene-2-carboxaldehyde thiosemicarbazones have been synthesized and characterized, demonstrating the potential for this class of compounds in coordination chemistry. researchgate.net

Development of Smart Materials and Responsive Systems

The strategic functionalization of thiophene-based compounds is central to the creation of "smart" materials, which can dynamically alter their properties in response to external stimuli. The compound 3-Bromo-5-iodothiophene-2-carbaldehyde serves as a highly versatile precursor in this field due to its unique combination of reactive sites. The presence of bromo, iodo, and aldehyde functional groups on the thiophene ring allows for tailored molecular engineering to develop sophisticated, stimuli-responsive systems.

The aldehyde group is particularly significant for its ability to be chemically modified post-polymerization. This allows for the introduction of a wide array of functional moieties that can impart responsiveness to various triggers such as light (photochromism), electrical potential (electrochromism), or the presence of specific chemical species (chemosensing). For instance, polymers synthesized with a thiophene-aldehyde unit can be subsequently reacted with molecules that are sensitive to pH, temperature, or light, thereby integrating these responsive behaviors into the material's backbone.

The bromo and iodo substituents provide orthogonal handles for constructing the polymeric backbone through various cross-coupling reactions, such as Suzuki or Stille couplings. This synthetic versatility enables the creation of well-defined conjugated polymers where the thiophene units form the conductive or photoactive core of the material. The differential reactivity of the C-Br and C-I bonds can also be exploited for sequential and site-selective modifications, further enhancing the complexity and functionality of the resulting smart materials.

Research into thiophene-based materials has demonstrated their significant potential in a range of responsive applications. Thiophene oligomers and polymers are known for their excellent semiconductor and fluorescent properties, which are foundational to their use in electronic and optoelectronic devices. By incorporating specific functional groups, these inherent properties can be made to respond to external cues.

For example, in the realm of chemosensors, thiophene-based polymers can be designed to exhibit changes in their fluorescence or color upon binding to specific ions or molecules. The aldehyde group of a precursor like 3-Bromo-5-iodothiophene-2-carbaldehyde can be converted into a Schiff base or other receptor sites that selectively interact with an analyte. This interaction can modulate the electronic structure of the polymer, leading to a detectable optical response.

In the development of photochromic materials, thiophene derivatives are often coupled with photo-switchable molecules. The thiophene backbone can act as a scaffold, and the aldehyde group can be a point of attachment for photochromic units like spiropyrans or azobenzenes. Upon irradiation with light of a specific wavelength, these units undergo reversible structural changes, which in turn alter the absorption or emission properties of the entire material.

Similarly, for electrochromic applications, the redox properties of polythiophenes are harnessed. The application of an electrical potential can oxidize or reduce the polymer backbone, leading to a change in its color. The specific substituents on the thiophene ring, which can be introduced via precursors like 3-Bromo-5-iodothiophene-2-carbaldehyde, can fine-tune the redox potentials and the resulting colors, as well as the stability and switching speed of the electrochromic device.